molecular formula C11H13BrO3 B1466125 Ethyl 3-bromo-4-methoxyphenylacetate CAS No. 100125-96-0

Ethyl 3-bromo-4-methoxyphenylacetate

Cat. No. B1466125
Key on ui cas rn: 100125-96-0
M. Wt: 273.12 g/mol
InChI Key: YMZZEMPQYJBPFT-UHFFFAOYSA-N
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Patent
US08378107B2

Procedure details

To 3-bromo-4-methoxyphenylacetic acid (24 g, 97.9 mmol) in EtOH (240 mL) was added thionyl chloride (7.8 mL, 107.7 mmol), and the reaction was stirred for 35 minutes. Once no starting material was seen by analytical LCMS, the mixture was quenched with NaHCO3 until the solution was basic, and then extracted twice with CH2Cl2. The combined organic layers were dried over MgSO4, filtered, and concentrated to give the title compound.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:10][C:11]([OH:13])=[O:12])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].S(Cl)(Cl)=O.[CH3:18][CH2:19]O>>[CH2:18]([O:12][C:11](=[O:13])[CH2:10][C:4]1[CH:5]=[CH:6][C:7]([O:8][CH3:9])=[C:2]([Br:1])[CH:3]=1)[CH3:19]

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
BrC=1C=C(C=CC1OC)CC(=O)O
Name
Quantity
7.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
240 mL
Type
reactant
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 35 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was quenched with NaHCO3 until the solution
EXTRACTION
Type
EXTRACTION
Details
extracted twice with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
C(C)OC(CC1=CC(=C(C=C1)OC)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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